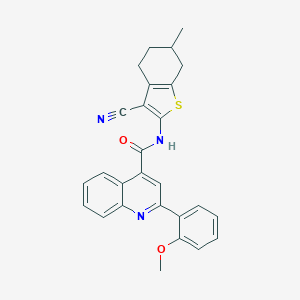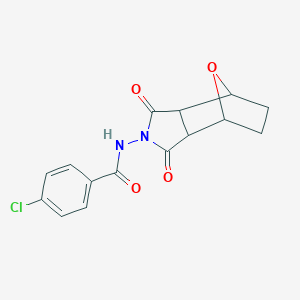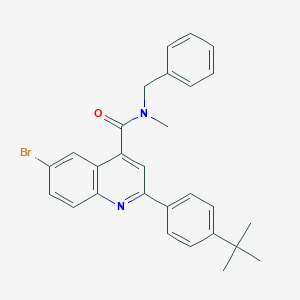![molecular formula C26H36N2O2 B453761 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one CAS No. 1092769-30-6](/img/structure/B453761.png)
16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazoles are considered privileged scaffolds in medicinal chemistry . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery .
Synthesis Analysis
The synthesis of pyrazoles and their heteroannulated derivatives has been a topic of interest for many researchers . Traditional procedures used in the synthesis of pyrazoles have been well-studied .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .
Chemical Reactions Analysis
Pyrazoles display innumerable chemical properties and are involved in various reactions . They are one of the most studied groups of compounds among the azole family .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on the specific compound. For example, the synthesized BPZ was fully characterized by FT-IR, 1 H NMR and 13 C NMR spectroscopic analysis .
Mechanism of Action
16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one acts as an androgen receptor antagonist by binding to the androgen receptor and preventing the binding of androgens such as testosterone and dihydrotestosterone. This blocks the activation of the androgen receptor signaling pathway, which is involved in the growth and proliferation of androgen-dependent cells such as prostate cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of androgen-dependent prostate cancer cells in vitro and in vivo. This compound has also been shown to reduce the levels of prostate-specific antigen (PSA), a biomarker for prostate cancer, in animal models.
Advantages and Limitations for Lab Experiments
16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one has several advantages as a research tool. It is a potent and selective androgen receptor antagonist, which makes it a valuable tool for studying the androgen receptor signaling pathway. This compound is also stable and easy to synthesize, which makes it readily available for use in research. However, this compound has some limitations as a research tool. It has low solubility in water, which can make it difficult to work with in certain experiments. This compound also has limited bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one. One area of interest is the development of more potent and selective androgen receptor antagonists based on the structure of this compound. Another area of interest is the study of the effects of this compound on other androgen-dependent diseases such as breast cancer. Additionally, research is needed to optimize the formulation and delivery of this compound to improve its bioavailability and effectiveness in vivo.
Synthesis Methods
The synthesis of 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one involves a multi-step process that starts with the reaction of 3-hydroxyandrost-5-en-17-one with ethyl diazoacetate in the presence of a catalyst to form a key intermediate. This intermediate is then reacted with 1-ethyl-3-methyl-1H-pyrazol-4-carbaldehyde in the presence of a base to yield the final product, this compound.
Scientific Research Applications
16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-androgenic properties, which makes it a potential candidate for the treatment of androgen-dependent diseases such as prostate cancer. This compound has also been studied for its potential use as a research tool to study the androgen receptor signaling pathway.
Safety and Hazards
properties
IUPAC Name |
(16Z)-16-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O2/c1-5-28-15-18(16(2)27-28)12-17-13-23-21-7-6-19-14-20(29)8-10-25(19,3)22(21)9-11-26(23,4)24(17)30/h6,12,15,20-23,29H,5,7-11,13-14H2,1-4H3/b17-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSAIBRTZFZGMG-ATVHPVEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=C2CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C\2/CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(3-methoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B453685.png)
![Isopropyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B453686.png)

![ethyl 2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B453688.png)

![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B453693.png)
![2-amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B453694.png)
![ethyl 2-({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]carbamothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B453695.png)
![ethyl 2-({3-[(4-chlorophenoxy)methyl]benzoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B453696.png)

![Ethyl 2-{[({[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B453698.png)
![Methyl 2-({[6-bromo-2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B453699.png)
![N-(2-iodophenyl)-N'-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}thiourea](/img/structure/B453700.png)